REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([N+:8]([O-])=O)[CH:4]=[N:3]1.[ClH:11]>CO.[Pd]>[ClH:11].[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([NH2:8])[CH:4]=[N:3]1 |f:4.5|
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1N=CC(=C1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 763 mg | |
YIELD: PERCENTYIELD | 95.9% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |